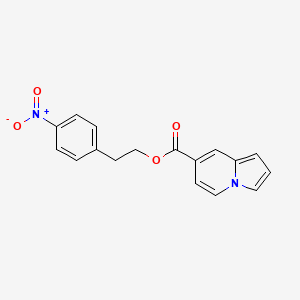

4-Nitrophenethyl indolizine-7-carboxylate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H14N2O4 |

|---|---|

Peso molecular |

310.30 g/mol |

Nombre IUPAC |

2-(4-nitrophenyl)ethyl indolizine-7-carboxylate |

InChI |

InChI=1S/C17H14N2O4/c20-17(14-7-10-18-9-1-2-16(18)12-14)23-11-8-13-3-5-15(6-4-13)19(21)22/h1-7,9-10,12H,8,11H2 |

Clave InChI |

ZLMMIXRGGIBVPA-UHFFFAOYSA-N |

SMILES canónico |

C1=CN2C=CC(=CC2=C1)C(=O)OCCC3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Nitrophenethyl Indolizine 7 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR Analysis of Indolizine (B1195054) Core and Substituent Resonances

High-resolution ¹H NMR spectroscopy offers precise information about the proton environment in 4-Nitrophenethyl indolizine-7-carboxylate. The chemical shifts (δ) of the protons are indicative of their electronic environment, while the coupling constants (J) reveal the connectivity between neighboring protons.

The protons of the indolizine core are expected to resonate in the aromatic region of the spectrum. The presence of the electron-withdrawing 4-nitrophenethyl and carboxylate groups significantly influences the chemical shifts of the indolizine protons, generally shifting them to a lower field. The protons on the phenethyl substituent and the ethyl group of the carboxylate will have characteristic chemical shifts and splitting patterns.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table represents expected values for educational purposes, as specific experimental data for this compound is not publicly available.)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~7.8-8.0 | d | ~7.0 |

| H-2 | ~6.8-7.0 | t | ~7.0 |

| H-3 | ~7.2-7.4 | d | ~7.0 |

| H-5 | ~8.2-8.4 | d | ~9.0 |

| H-6 | ~7.0-7.2 | dd | ~9.0, 1.5 |

| H-8 | ~8.5-8.7 | d | ~1.5 |

| -CH₂- (phenethyl) | ~3.2-3.4 | t | ~7.5 |

| -CH₂- (phenethyl) | ~4.5-4.7 | t | ~7.5 |

| H-2', H-6' (nitrophenyl) | ~8.1-8.3 | d | ~8.5 |

| H-3', H-5' (nitrophenyl) | ~7.5-7.7 | d | ~8.5 |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are highly dependent on the hybridization and electronic environment of the carbon atoms.

The carbonyl carbon of the carboxylate group is expected to resonate at a significantly downfield chemical shift. The carbons of the indolizine ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The carbons of the 4-nitrophenethyl group will also show characteristic signals.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table represents expected values for educational purposes, as specific experimental data for this compound is not publicly available.)

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxylate) | ~165-170 |

| Indolizine Carbons | ~110-140 |

| Nitrophenyl Carbons | ~120-150 |

| -CH₂- (phenethyl) | ~35-45 |

| -CH₂-O- (phenethyl) | ~60-70 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to trace the connectivity within spin systems, such as the protons on the indolizine ring and the phenethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule, such as linking the phenethyl substituent to the indolizine core via the carboxylate group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, key vibrational bands would include:

A strong absorption band for the C=O stretching of the ester group, typically in the range of 1700-1725 cm⁻¹.

Characteristic stretching vibrations for the N-O bonds of the nitro group, usually appearing as two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

C=C and C-N stretching vibrations associated with the indolizine ring.

Table 3: Hypothetical IR Absorption Data for this compound (Note: This table represents expected values for educational purposes, as specific experimental data for this compound is not publicly available.)

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1715 |

| NO₂ (Asymmetric Stretch) | ~1520 |

| NO₂ (Symmetric Stretch) | ~1340 |

| C-O (Ester) | ~1250 |

| Aromatic C-H | ~3000-3100 |

| Aliphatic C-H | ~2850-2960 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a very precise molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the ester linkage and fragmentation of the phenethyl side chain. The observation of fragment ions corresponding to the indolizine core and the 4-nitrophenethyl moiety would further confirm the structure.

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires a single crystal of the compound. If a suitable crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information on:

Bond lengths, bond angles, and torsion angles.

The planarity of the indolizine ring system.

The conformation of the 4-nitrophenethyl carboxylate substituent.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.

This detailed structural information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules.

Computational and Theoretical Investigations of 4 Nitrophenethyl Indolizine 7 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules like 4-Nitrophenethyl indolizine-7-carboxylate.

While specific DFT studies on the synthesis of this compound are not extensively documented, the general mechanisms of indolizine (B1195054) synthesis are well-explored computationally. The formation of the indolizine core often involves cycloaddition reactions. mdpi.comjbclinpharm.org Theoretical calculations, such as those performed on the [8+2] cycloaddition of alkenes to indolizines, help in understanding the polar nature of substituents and their influence on the reaction pathway. mdpi.com

DFT is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. acs.org For the synthesis of indolizines, this can involve modeling the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with appropriate alkynes. mdpi.com Computational analysis of these reactions reveals whether the mechanism is concerted or stepwise. acs.org In the context of this compound, DFT could be employed to study the final functionalization steps, such as the introduction of the nitrophenethyl group, providing insights into the reaction's kinetics and thermodynamics.

A computational investigation into the reaction mechanism of a DPP-catalyzed reaction of indolizines revealed that the endo pathway is favored, with a calculated rate-determining step of 27.3 kcal mol–1. acs.org Such calculations are crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.

The indolizine nucleus is an aromatic heterocyclic system with a unique electronic structure. jbclinpharm.orgnih.gov It is considered a π-excessive heterocycle, with the highest electron density typically at the C-3 position, making it susceptible to electrophilic substitution. mdpi.comjbclinpharm.org The presence of substituents, such as the 4-nitrophenethyl and carboxylate groups, significantly modulates the electronic properties of the indolizine core.

DFT calculations are instrumental in analyzing these electronic effects. For instance, a computational analysis of nitro-substituted 1,2,3,4,5-pentathiepino[6,7-a]indolizines demonstrated a distinct electronic behavior compared to other derivatives. nih.gov The nitro group, being strongly electron-withdrawing, is expected to influence the frontier molecular orbitals (HOMO and LUMO) of this compound. This, in turn, affects the molecule's reactivity, stability, and spectroscopic properties. nih.gov

Quantum mechanical calculations on pyrido[3,2-b]indolizine, a related scaffold, showed that substitution at the C5 position selectively perturbs the HOMO energy level with minimal impact on the LUMO. acs.org This highlights the tunability of the electronic properties of indolizine-based systems through targeted substitutions. The table below illustrates the effect of different substituents on the emission wavelength of a pyrido[3,2-b]indolizine core, as determined by experimental and computational methods. acs.org

| Substituent (R¹) | Emission Wavelength (nm) |

| Nitro | 503 |

| Cyano | 517 |

| Bromo | 528 |

| Hydrogen | 544 |

| Ethyl | 568 |

Data sourced from a study on pyrido[3,2-b]indolizines, demonstrating the electronic influence of substituents on the scaffold's photophysical properties. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. MD simulations are particularly useful for exploring the conformational space and intermolecular interactions of the molecule in a condensed phase. nih.govyoutube.com

The 4-nitrophenethyl and carboxylate groups of the title compound are flexible and can adopt various conformations in solution. MD simulations can map the conformational landscape of these substituents, identifying the most stable rotamers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with its environment.

A molecular dynamics study on an indolizine derivative complexed with enzymes revealed specific interactions responsible for the stabilization of the complex. nih.gov Although focused on a biological system, the methodology is directly applicable to studying the conformational stability of this compound in different solvents. The simulations can track the torsional angles of the flexible side chains over time, providing a statistical distribution of the accessible conformations.

The solvent environment can significantly impact the structure and reactivity of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, this would include analyzing the hydrogen bonding between the carboxylate group and protic solvents, as well as the non-polar interactions of the nitrophenethyl group.

In a study of an indolizine derivative, the hydrophobicity of the binding site was found to be a key factor in the enzyme-ligand interaction. nih.gov Similarly, MD simulations of this compound in various solvents would elucidate how the solvent polarity affects the molecule's conformational preferences and the solvation of its different functional groups. These simulations can also provide insights into the potential for aggregation through intermolecular π-π stacking of the aromatic rings.

In Silico Modeling for Structure-Activity Relationship (SAR) Studies and Predictive Design

In silico modeling plays a pivotal role in modern drug discovery and materials science by establishing relationships between a molecule's structure and its activity, guiding the design of new compounds with desired properties. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. nih.govyoutube.com For a series of indolizine derivatives, a QSAR model could be developed to predict their activity against a specific biological target. nih.govresearchgate.net This involves calculating a range of descriptors for each molecule, such as electronic, steric, and hydrophobic parameters, and then using statistical methods to build a predictive model. nih.gov

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov For this compound, docking studies could be performed against a relevant biological target to understand its binding mode and identify key interactions. mdpi.com The results of docking studies, such as the predicted binding affinity and the specific amino acid residues involved in the interaction, are invaluable for SAR studies and for the rational design of more potent analogs. mdpi.comnih.gov

For example, docking studies on a series of indolizine derivatives as COX-2 inhibitors provided insights into their key interactions with the receptor. mdpi.com The table below summarizes the docking interaction energies for a set of these derivatives. mdpi.com

| Compound | Docking Interaction Energy (kcal/mol) |

| 5a | -48.24 |

| 5b | -45.87 |

| 5c | -43.55 |

| 5d | -41.98 |

| 5e | -40.12 |

Data from a molecular docking study of indolizine derivatives with the COX-2 receptor, illustrating the use of computational methods to predict binding affinity. mdpi.com

These computational approaches, from quantum mechanics to molecular dynamics and QSAR, provide a comprehensive theoretical framework for understanding and predicting the properties of this compound, thereby accelerating its development for potential applications.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Despite the existence of molecular docking studies for various indolizine derivatives targeting enzymes like the mycobacterial enoyl-acyl carrier protein reductase (InhA), no specific molecular docking studies for This compound have been identified in the available scientific literature. tandfonline.complos.orgnih.gov

The elucidation of how a ligand binds within the active site of a protein is a critical aspect of computational drug design. This involves identifying the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While studies on other indolizine analogues have detailed their binding modes with enzymes like InhA, there is no published research that elucidates the specific ligand-protein binding modes or the interactions of This compound with any enzyme active sites.

A crucial outcome of molecular docking studies is the identification of key amino acid residues within the target's active site that are essential for ligand binding. For instance, studies on some indolizine derivatives targeting the InhA enzyme have identified interactions with residues such as Phe 97, Met 103, Tyr158, and Phe149. plos.orgnih.gov

However, a review of the literature did not yield any information regarding the key amino acid residues involved in the binding of This compound to any biological target. The specific example of Met 98 and Phe 91 for InhA could not be substantiated for this compound.

Binding affinity is a measure of the strength of the binding interaction between a ligand and its target, often expressed as the binding energy (e.g., in kcal/mol). Ligand efficiency is a metric used to optimize the binding affinity of a ligand in relation to its size.

No studies predicting the binding affinity or calculating the ligand efficiency of This compound with any biological target have been found in the surveyed scientific literature. Therefore, no data tables containing such information can be generated.

Advanced Research Applications and Potentials of 4 Nitrophenethyl Indolizine 7 Carboxylate and Indolizine 7 Carboxylates

Contributions to Medicinal Chemistry Research

Indolizine (B1195054) derivatives have shown a wide range of pharmacological potential, including anticancer, anti-inflammatory, and enzyme inhibitory activities. nih.govnih.gov The structural similarity of indolizines to indoles, which are present in many commercially available drugs, suggests that indolizine-based compounds could represent a significant breakthrough in drug discovery. nih.gov

The rational design and synthesis of indolizine derivatives are pivotal in medicinal chemistry for developing compounds that can specifically interact with biological targets. nih.govnih.gov Researchers employ various synthetic strategies to create libraries of indolizine-based scaffolds with diverse functionalities, aiming to enhance their therapeutic efficacy and selectivity. ijettjournal.orgnih.govchim.it

Common synthetic routes for the indolizine core include the Tschitschibabin reaction, 1,3-dipolar cycloaddition reactions, and intramolecular cyclization. ijettjournal.orgchim.itjbclinpharm.org These methods allow for the introduction of various substituents onto the indolizine ring system, enabling the fine-tuning of their biological activity. For instance, the synthesis of indolizine-glyoxylamides has resulted in compounds with significant anti-proliferative effects against several cancer cell lines. ijettjournal.org Similarly, the introduction of a cyclopropylcarbonyl group into the indolizine structure has yielded derivatives with potent antiproliferative activity against human hepatocellular liver carcinoma cells. nih.gov

The synthesis of ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates has been achieved through a one-pot reaction, and some of these compounds have demonstrated notable in vitro anticancer activity. asianpubs.orgresearchgate.net Furthermore, the development of green synthesis techniques, such as microwave-assisted synthesis, offers more efficient and environmentally friendly alternatives to conventional methods. ijettjournal.org

Table 1: Examples of Synthesized Indolizine Derivatives and their Biological Targets

| Compound Class | Synthetic Approach | Biological Target/Activity | Reference(s) |

| Indolizine-glyoxylamides | Not specified | Anti-proliferative (breast, uterine, colon cancer) | ijettjournal.org |

| Indolizine derivatives with cyclopropylcarbonyl group | [3+2] cycloaddition | Anti-proliferative (Hep-G2) | nih.gov |

| Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates | One-pot reaction | Anticancer | asianpubs.orgresearchgate.net |

| 1-carbamoylmethyl indolizine and 1-oxamoyl indolizine derivatives | Not specified | PLA2 inhibitory activity | |

| 3-substituted indolizine-1-carbonitrile (B3051405) derivatives | Not specified | MPtpA/MPtpB phosphatase inhibition |

Indolizines are considered structural isomers and bioisosteres of indoles, a core structure in numerous established drugs. nih.gov This bioisosteric relationship is a key driver in the exploration of indolizine derivatives for novel therapeutic agents. nih.govsemanticscholar.org By replacing the indole (B1671886) nucleus with an indolizine scaffold, researchers aim to develop new drugs with potentially improved pharmacological profiles, such as enhanced efficacy or reduced side effects.

The rationale behind this approach is that the similar three-dimensional structure and electronic properties of indolizines and indoles may allow them to bind to the same biological targets. However, the different arrangement of the nitrogen atom can lead to altered binding interactions and pharmacokinetic properties. This has been a major focus in the development of indolizine-based drugs, with significant efforts directed towards anticancer, anti-tubercular, and anti-inflammatory agents. nih.gov

Understanding the mechanism of action is crucial for the development of any new therapeutic agent. Research on indolizine derivatives has revealed their ability to interact with a variety of biological targets, leading to a range of pharmacological effects.

Enzyme Inhibition: Many indolizine derivatives have been identified as potent enzyme inhibitors. nih.gov For example, certain derivatives have shown significant inhibitory activity against human farnesyltransferase, an enzyme implicated in cancer. nih.gov The para-bromophenyl analog bearing an ester unit on the indolizine ring was found to be a particularly potent inhibitor. nih.gov Additionally, indolizine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net Some have also been found to inhibit phosphatases like MPtpA and MPtpB, which are involved in infectious diseases.

Receptor Modulation: Indolizine derivatives have been shown to modulate the activity of various receptors. A series of indolizine derivatives have been synthesized and found to act as agonists for the human α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a promising target for treating cognitive impairment in schizophrenia. nih.govresearchgate.net Some of these compounds exhibited higher potency than the control drug. researchgate.net Other studies have reported indolizine derivatives with antagonist activity at 5HT3 receptors and binding affinity for estrogen receptors.

Cell Signaling Interference: The anticancer activity of some indolizine derivatives is attributed to their ability to interfere with cell signaling pathways. For instance, a dithiolation indolizine compound was found to suppress the viability of A549 lung cancer cells by triggering intrinsic apoptotic pathways and causing cell cycle arrest at the G2/M phase. nih.gov This was associated with increased reactive oxygen species (ROS) levels and was mediated by endoplasmic reticulum stress and the PI3K/Akt pathway. nih.gov

Computational methods, such as in silico screening and molecular docking, play an increasingly important role in modern drug discovery. chemrxiv.org These techniques are used to predict the binding affinity and mode of interaction of potential drug candidates with their biological targets, thereby helping to prioritize compounds for synthesis and further testing. nih.govresearchgate.net

In the context of indolizine research, molecular docking simulations have been used to understand the binding of indolizine derivatives to the active sites of enzymes like COX-2 and epidermal growth factor receptor (EGFR) kinase. nih.govresearchgate.net For example, docking studies of a potent indolizine-based EGFR kinase inhibitor helped to illustrate its binding mode within the enzyme's active site. nih.gov Similarly, computational docking of indolizine derivatives with the α7 nAChR provided insights for developing more potent agonists. nih.gov These in silico approaches, combined with traditional high-throughput screening, accelerate the identification and optimization of lead compounds for therapeutic development. chemrxiv.org

Applications in Materials Science

The unique photophysical properties of indolizine derivatives, particularly their fluorescence, make them attractive candidates for applications in materials science. ijettjournal.org Their conjugated π-electron system is responsible for their strong fluorescence, which can be tuned by modifying the substitution pattern on the indolizine core. mdpi.comacs.org

Researchers are actively developing novel fluorescent materials based on the indolizine scaffold for a variety of applications, including organic light-emitting devices (OLEDs). nih.govacs.org By synthesizing new π-conjugated indolizine derivatives, scientists can create materials with specific emission wavelengths and high quantum yields. nih.gov

For example, a new family of highly fluorescent π-conjugated, C7-imidazole based indolizine derivatives has been prepared, exhibiting blue light emission with high quantum yields. nih.gov Photophysical studies of these compounds have helped to understand the electronic effects of the imidazole (B134444) moiety on the indolizine core. nih.gov Another study focused on 1,2-diphenylindolizine (B8516138) derivatives, which were found to be suitable as blue-emitting materials in OLEDs due to their favorable photophysical and thermal properties. nih.gov

The systematic functionalization of the indolizine core allows for the tuning of the emission wavelength across the visible spectrum. mdpi.com By introducing electron-donating and electron-withdrawing groups at specific positions, the HOMO-LUMO energy gap can be modulated, resulting in a red-shift of the emission. mdpi.com This tunability makes indolizine-based fluorophores promising for the development of advanced materials with tailored optical properties. nih.gov

Table 2: Photophysical Properties of Selected Fluorescent Indolizine Derivatives

| Indolizine Derivative Class | Emission Wavelength Range | Key Features | Potential Application | Reference(s) |

| 1,2-diphenylindolizine derivatives | ~450 nm | Enhanced thermal stability | Blue-emitting materials in OLEDs | nih.gov |

| C7-imidazo indolizine derivatives | 423-449 nm | High quantum yields | Fluorescent materials | nih.gov |

| 3,7-disubstituted indolizine derivatives | 462-580 nm | Tunable emission wavelength | Fluorescent pH sensors, color-tunable fluorophores | mdpi.com |

Utilization in Optoelectronic Devices (e.g., Electroluminescent Materials, Organic Semiconductors, Photovoltaic Materials)

The unique photophysical properties of the indolizine scaffold, characterized by a delocalized 10 π-electron system, make it a compelling candidate for applications in optoelectronic devices. jbclinpharm.org While direct data on 4-Nitrophenethyl indolizine-7-carboxylate is limited, research on analogous indolizine derivatives highlights their potential as electroluminescent materials, organic semiconductors, and components in photovoltaic systems. chemrxiv.orgresearchgate.net The development of stable and tunable polycyclic aromatic compounds is a critical area in organic optoelectronics, and indolizine derivatives are emerging as a promising class of materials. chemrxiv.org

Indolizine derivatives have been successfully employed as electron-transporting host materials and deep-blue emitters in Organic Light-Emitting Diodes (OLEDs). bohrium.com For instance, the derivative 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) has demonstrated high quantum yields, good thermal stability, and effective electron-transporting properties, making it a multifunctional material for OLEDs. bohrium.com Such properties are crucial for the development of efficient and durable display and lighting technologies. The ability to fine-tune the electronic structure of indolizines through strategic substitution allows for the modulation of their HOMO-LUMO gap, leading to distinct shifts in their optoelectronic characteristics. chemrxiv.org This tunability is essential for creating materials with specific emission colors and performance metrics.

Furthermore, the investigation of π-expanded indoloindolizines has revealed their potential as stable, tunable organic materials with applications in organic field-effect transistors (OFETs), showcasing ambipolar charge transport properties. chemrxiv.org These materials exhibit vibrant colors and strong fluorescence across the visible spectrum, coupled with enhanced stability against photooxidation, which are desirable traits for various optoelectronic applications. chemrxiv.org The exploration of indolizine-based dyes for dye-sensitized solar cells (DSSCs) further underscores their versatility in the realm of photovoltaic materials.

Table 1: Optoelectronic Properties of Selected Indolizine Derivatives

| Compound/Derivative | Application | Key Findings |

| 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) | Electron-transporting host in OLEDs | High quantum yield blue emission, good thermal stability, and electron-transporting capabilities. bohrium.com |

| π-Expanded Indoloindolizines | Organic Field-Effect Transistors (OFETs) | Exhibit ambipolar charge transport properties and enhanced stability against photooxidation. chemrxiv.org |

| Pyrido[3,2-b]indolizine Derivatives | Fluorophores for Bioimaging and OLEDs | Tunable emission colors from blue to red with high biocompatibility. acs.org |

Application as Bioprobes, Biomarkers, and Chemical Sensors

The inherent fluorescence of the indolizine core has been extensively leveraged in the design of bioprobes, biomarkers, and chemical sensors. rsc.org The sensitivity of their emission properties to the local environment makes them ideal candidates for detecting specific analytes and monitoring biological processes.

A notable application of indolizine-7-carboxylates and related derivatives is in the development of fluorescent pH sensors. By incorporating electron-donating and electron-withdrawing groups at different positions of the indolizine scaffold, researchers have created compounds whose fluorescence emission is highly dependent on the surrounding pH. For example, the introduction of an N,N-dimethylamino group at the C-3 position and an acetyl or aldehyde group at the C-7 position can induce an intramolecular charge transfer (ICT) process, resulting in a red shift in the emission wavelength in response to changes in acidity. nih.gov This allows for the ratiometric sensing of pH, which is crucial for accurate measurements in biological systems. nih.gov

In addition to pH sensing, indolizine derivatives have been developed as chemosensors for various metal ions. The strategic placement of chelating moieties on the indolizine framework enables the selective binding of specific metal ions, leading to a detectable change in the fluorescence signal. This "turn-on" or "turn-off" fluorescence response provides a sensitive method for the detection of ions such as Zn²⁺, Cu²⁺, Hg²⁺, and others. mdpi.comnih.govnih.gov For instance, an indole-based chemosensor, IH-Sal, demonstrated a significant fluorescence increase in the presence of Zn²⁺, with a detection limit well below the guidelines set by the World Health Organization, and has been successfully used to image Zn²⁺ in zebrafish. mdpi.com

The versatility of the indolizine scaffold also allows for its incorporation into more complex sensing systems, such as those based on cyclodextrins, to create highly selective fluorescent sensors for various organic molecules. rsc.org These applications highlight the immense potential of functionalized indolizines in diagnostics, environmental monitoring, and cellular imaging. acs.orgrsc.org

Table 2: Indolizine-Based Fluorescent Sensors and Their Applications

| Sensor Type | Target Analyte | Key Performance Characteristics |

| Indolizine-based pH sensor | pH | Tunable emission from blue to orange (462–580 nm) based on intramolecular charge transfer. nih.gov |

| Indole-based chemosensor (IH-Sal) | Zn²⁺ | Detection limit of 0.41 μM; successfully applied in imaging of zebrafish. mdpi.com |

| Fluorescein-based hydrazone | Hg²⁺ | Selective and sensitive detection with a limit of 0.23 µM in aqueous media. mdpi.com |

| Dihydropyridine-based chemosensors | Cu²⁺ and Fe³⁺ | Turn on-off-on fluorescence response with high selectivity. nih.gov |

Investigation of Electrical Properties of Indolizine Derivatives

The electrical properties of indolizine derivatives have been a subject of interest due to their potential as organic semiconductors. researchgate.netresearchgate.net Studies on thin films of newly synthesized indolizine compounds have revealed their semiconducting nature, which is a critical characteristic for their application in electronic devices.

Research on the direct current (d.c.) electrical conductivity of thin films of various indolizine derivatives has shown that these materials typically exhibit n-type semiconductor behavior. researchgate.net The thin films, prepared by spin-coating from solutions onto glass substrates, demonstrate reproducible electrical properties after a heat treatment process. researchgate.net The activation energy of electrical conduction in these films has been found to range between 0.32 and 1.07 eV, a range that is comparable to other organic semiconductor materials. researchgate.net

The mechanism of electron transport in these indolizine-based thin films is temperature-dependent. At higher temperatures (typically above 415 K), the transport can be described by the band gap representation model. researchgate.net In contrast, at lower temperatures (below 339 K), the Mott's variable-range hopping (VRH) conduction model provides a more suitable explanation for the electron transport phenomena. researchgate.net These findings suggest that the electrical properties can be tuned by modifying the molecular structure of the indolizine derivatives, which influences their packing and the extent of π-conjugation, thereby affecting electron transfer. researchgate.net The development of such organic semiconductors is driven by their advantages over inorganic counterparts, including lower cost, flexibility, and more environmentally benign processing. researchgate.net

Table 3: Electrical Properties of Selected Indolizine Derivative Thin Films

| Derivative Type | Semiconductor Behavior | Activation Energy Range (eV) | Conduction Model(s) |

| Polycrystalline Indolizine Derivatives | n-type | 0.32 - 1.07 | Band gap representation (high temp.), Mott's VRH (low temp.) researchgate.net |

| Disubstituted 4-(4-pyridyl)pyridinium ylides | n-type | 0.59 - 0.94 | Not specified in detail in the provided search result. |

| 4,7-phenanthroline derivatives | n-type | Not specified in detail in the provided search result. | Not specified in detail in the provided search result. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.